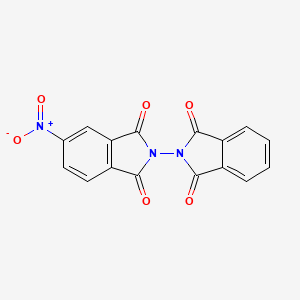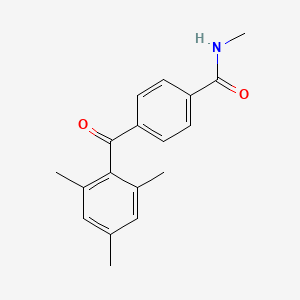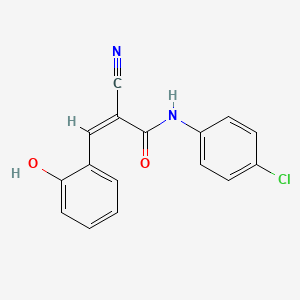
(E)-2-cyano-3-(4-methyl-3-nitrophenyl)-N-phenylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-cyano-3-(4-methyl-3-nitrophenyl)-N-phenylprop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of a double bond conjugated with an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-3-(4-methyl-3-nitrophenyl)-N-phenylprop-2-enamide typically involves the reaction of 4-methyl-3-nitrobenzaldehyde with N-phenylcyanoacetamide under basic conditions. The reaction proceeds through a Knoevenagel condensation followed by an E/Z isomerization to yield the (E)-isomer. The reaction conditions often include the use of a base such as piperidine or pyridine and a solvent like ethanol or methanol. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through recrystallization or chromatographic techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-2-cyano-3-(4-methyl-3-nitrophenyl)-N-phenylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The cyano group can be reduced to an amine using reagents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Reduction of the nitro group: 3-amino-4-methylphenyl derivative.
Reduction of the cyano group: 2-amino-3-(4-methyl-3-nitrophenyl)-N-phenylprop-2-enamide.
Substitution on the phenyl ring: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(E)-2-cyano-3-(4-methyl-3-nitrophenyl)-N-phenylprop-2-enamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-2-cyano-3-(4-methyl-3-nitrophenyl)-N-phenylprop-2-enamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(E)-2-cyano-3-(4-methylphenyl)-N-phenylprop-2-enamide: Lacks the nitro group, which may affect its reactivity and applications.
(E)-2-cyano-3-(4-nitrophenyl)-N-phenylprop-2-enamide: Lacks the methyl group, which may influence its steric properties and interactions.
Uniqueness
(E)-2-cyano-3-(4-methyl-3-nitrophenyl)-N-phenylprop-2-enamide is unique due to the presence of both the nitro and methyl groups on the phenyl ring
Properties
IUPAC Name |
(E)-2-cyano-3-(4-methyl-3-nitrophenyl)-N-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3/c1-12-7-8-13(10-16(12)20(22)23)9-14(11-18)17(21)19-15-5-3-2-4-6-15/h2-10H,1H3,(H,19,21)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJDEYRYHZFEPE-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-BENZIMIDAZOL-1-YL]-N'-[(E)-{5-[4-(TRIFLUOROMETHOXY)PHENYL]-2-FURYL}METHYLENE]ACETOHYDRAZIDE](/img/structure/B5702556.png)


![4-[(4-chlorophenyl)thio]-3,5-dimethyl-1-phenyl-1H-pyrazole](/img/structure/B5702596.png)
![Methyl 1-[(2-nitrophenyl)sulfonyl]piperidine-4-carboxylate](/img/structure/B5702605.png)
![N'-{[2-(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5702607.png)
![N-[4-(benzyloxy)phenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B5702614.png)
![4-[(4-chlorophenyl)sulfanylmethyl]-N,N-dimethylbenzamide](/img/structure/B5702627.png)

![1-[4-(2-Methylbutan-2-yl)cyclohexyl]-3-(3-nitrophenyl)thiourea](/img/structure/B5702632.png)
![2-ethyl-5-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5702634.png)
![N-[(1-methyl-1H-benzimidazol-2-yl)methylene]-1H-benzimidazol-2-amine](/img/structure/B5702642.png)
![4-METHOXY-N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]BENZENE-1-SULFONAMIDE](/img/structure/B5702647.png)
![N-(2-methylbenzyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5702651.png)
